molecular formula C19H19BrN2O3 B268930 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268930
M. Wt: 403.3 g/mol
InChI Key: MQTKONSNLLRKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of benzamides and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has been shown to exhibit anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its ability to exhibit a wide range of biological activities. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of research could be the development of new synthetic methods for the production of this compound. Another area of research could be the identification of new biological activities of this compound. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 3-(4-morpholinylcarbonyl)aniline to form 4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. This intermediate product is then reacted with bromine to obtain the final product, 3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-tumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.

properties

Product Name

3-bromo-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

3-bromo-4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19BrN2O3/c1-13-5-6-14(12-17(13)20)18(23)21-16-4-2-3-15(11-16)19(24)22-7-9-25-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,23)

InChI Key

MQTKONSNLLRKSU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

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